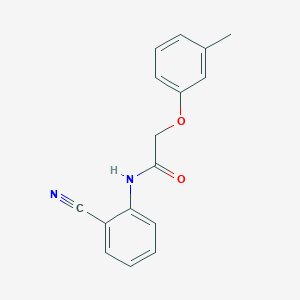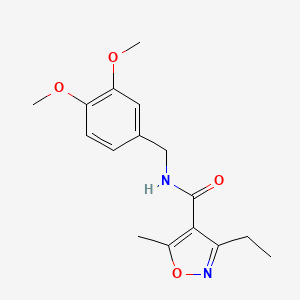![molecular formula C13H12ClNO4S2 B5751575 5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide, also known as CSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In biochemistry, it has been used as a tool for the study of protein-ligand interactions and enzyme inhibition. In pharmacology, it has been studied for its potential as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This compound binds to the active site of CA, preventing the binding of the substrate and inhibiting the enzyme activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that it reduces blood pressure and increases the excretion of bicarbonate ions in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide has several advantages as a tool for laboratory experiments. It is a potent and selective inhibitor of CA, making it a useful tool for the study of CA inhibition. It is also stable and easy to handle, making it suitable for various experimental conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide. One potential direction is the development of new derivatives with improved pharmacological properties, including increased solubility and reduced toxicity. Another direction is the investigation of its potential as a diagnostic tool for the detection of CA activity in various diseases. Finally, the study of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, remains an important area of research.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to various biochemical and physiological effects. While it has several advantages as a tool for laboratory experiments, it also has some limitations. There are several future directions for the study of this compound, including the development of new derivatives with improved pharmacological properties and the investigation of its potential as a diagnostic tool and therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylbenzenesulfonamide in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-9-2-5-12(8-13(9)21(15,18)19)20(16,17)11-6-3-10(14)4-7-11/h2-8H,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTDHZPYRJQSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)






![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)


![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
